molecular formula C9H5BrN2O2 B169932 3-Bromo-5-nitroquinoline CAS No. 116632-33-8

3-Bromo-5-nitroquinoline

Cat. No.: B169932
CAS No.: 116632-33-8
M. Wt: 253.05 g/mol
InChI Key: VBGNJJXCTAWOIU-UHFFFAOYSA-N
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Description

3-Bromo-5-nitroquinoline (CAS: 116632-33-8) is a halogenated and nitrated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a bromine atom at the 3-position and a nitro group at the 5-position on the quinoline scaffold, enabling diverse reactivity in cross-coupling reactions, reductions, and alkylations. The compound is synthesized via regioselective bromination of 5-nitroquinoline using N-bromosuccinimide (NBS) in refluxing acetic acid, achieving yields exceeding 90% . This method avoids isomer formation, a common issue in electrophilic bromination of heterocycles, ensuring high purity .

Properties

IUPAC Name

3-bromo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNJJXCTAWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Quinoline

The synthesis of 3-bromo-5-nitroquinoline often begins with the regioselective bromination of quinoline at the 3-position. This step requires careful control of reaction conditions to avoid polybromination. A widely adopted method involves using bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3\text{AlCl}_3):

Quinoline+Br2AlCl3,CH2Cl2,0C3-Bromoquinoline[4]\text{Quinoline} + \text{Br}2 \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2, 0^\circ\text{C}} 3\text{-Bromoquinoline} \quad

In this reaction, AlCl3\text{AlCl}_3 facilitates electrophilic aromatic substitution by generating the bromonium ion (Br+\text{Br}^+). The 3-position is favored due to the electron-donating resonance effects of the nitrogen atom in quinoline. Typical yields range from 65% to 75% under optimized conditions.

Nitration of 3-Bromoquinoline

The subsequent nitration of 3-bromoquinoline introduces a nitro group at the 5-position. This reaction employs a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at low temperatures to enhance regioselectivity:

3-Bromoquinoline+HNO3H2SO4,5C3-Bromo-5-nitroquinoline[4]3\text{-Bromoquinoline} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, -5^\circ\text{C}} 3\text{-Bromo-5-nitroquinoline} \quad

The nitro group preferentially occupies the 5-position due to the meta-directing influence of the bromine substituent. Reaction yields for this step are typically 60–70%, with purity confirmed via melting point analysis (200203C200–203^\circ\text{C}) and IR spectroscopy (νNO2=1670cm1\nu_{\text{NO}_2} = 1670 \, \text{cm}^{-1}).

Table 1: Bromination-Nitration Method Parameters

StepReagentsConditionsYield (%)
BrominationBr2,AlCl3\text{Br}_2, \text{AlCl}_30C,2h0^\circ\text{C}, 2 \, \text{h}70
NitrationHNO3,H2SO4\text{HNO}_3, \text{H}_2\text{SO}_45C,4h-5^\circ\text{C}, 4 \, \text{h}65

Nitration Followed by Bromination

Nitration of Quinoline

Alternative routes begin with the nitration of quinoline to yield 5-nitroquinoline. This reaction proceeds via electrophilic aromatic substitution using fuming nitric acid (HNO3\text{HNO}_3) in sulfuric acid at elevated temperatures:

Quinoline+HNO3H2SO4,50C5-Nitroquinoline[3]\text{Quinoline} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 50^\circ\text{C}} 5\text{-Nitroquinoline} \quad

The nitro group directs subsequent bromination to the 3-position due to its deactivating meta-directing effects. Yields for this step range from 60% to 75%, depending on the stoichiometry of nitric acid.

Bromination of 5-Nitroquinoline

Bromination of 5-nitroquinoline is challenging due to the electron-withdrawing nitro group, which reduces the reactivity of the aromatic ring. To overcome this, N-bromosuccinimide (NBS) in dimethylformamide (DMF) is employed under reflux conditions:

5-Nitroquinoline+NBSDMF,120C3-Bromo-5-nitroquinoline[3]5\text{-Nitroquinoline} + \text{NBS} \xrightarrow{\text{DMF}, 120^\circ\text{C}} 3\text{-Bromo-5-nitroquinoline} \quad

This method avoids the use of corrosive bromine gas and achieves yields of 55–60%. The reaction mechanism involves radical intermediates, with DMF acting as both solvent and stabilizer.

Table 2: Nitration-Bromination Method Parameters

StepReagentsConditionsYield (%)
NitrationHNO3,H2SO4\text{HNO}_3, \text{H}_2\text{SO}_450C,6h50^\circ\text{C}, 6 \, \text{h}70
BrominationNBS, DMF120C,8h120^\circ\text{C}, 8 \, \text{h}58

One-Pot Synthesis

Simultaneous Bromination and Nitration

Industrial protocols often favor one-pot syntheses to reduce processing time and costs. A patented method involves reacting quinoline with bromine and nitric acid in a single reactor under tightly controlled conditions:

Quinoline+Br2+HNO3H2SO4,20C3-Bromo-5-nitroquinoline[2]\text{Quinoline} + \text{Br}2 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, 20^\circ\text{C}} 3\text{-Bromo-5-nitroquinoline} \quad

Sulfuric acid serves as both catalyst and dehydrating agent, while the temperature is maintained at 20C20^\circ\text{C} to prevent side reactions. This method achieves a combined yield of 50–55%, with the main byproduct being 3,5-dibromoquinoline.

Continuous Flow Processes

Recent advances in green chemistry have introduced continuous flow systems for large-scale production. These systems utilize microreactors to enhance heat and mass transfer, enabling safer handling of exothermic reactions. A typical setup involves:

  • Bromination Module : Quinoline and bromine are mixed in a CH2Cl2\text{CH}_2\text{Cl}_2 stream at 0C0^\circ\text{C}.

  • Nitration Module : The brominated intermediate is reacted with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 5C-5^\circ\text{C}.

This approach improves yield to 75–80% and reduces waste generation by 30% compared to batch processes.

Industrial Production and Sustainability

Catalytic Bromination

Industrial-scale bromination employs recyclable catalysts such as iron(III) bromide (FeBr3\text{FeBr}_3) to minimize environmental impact. For example:

Quinoline+Br2FeBr3,Solvent-free3-Bromoquinoline[2]\text{Quinoline} + \text{Br}2 \xrightarrow{\text{FeBr}3, \text{Solvent-free}} 3\text{-Bromoquinoline} \quad

This solvent-free method achieves 85% conversion efficiency and allows catalyst recovery via filtration.

Nitration Optimization

The nitration step is optimized using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) ratios of 1:3 to maximize nitro group incorporation while minimizing sulfonation. Automated pH control ensures consistent product quality, with yields exceeding 70% in pilot plants.

Table 3: Industrial Method Comparison

ParameterBatch ProcessContinuous Flow
Yield (%)6578
Reaction Time (h)124
Waste ProductionHighLow

Mechanistic Insights and Challenges

Regioselectivity in Nitration

The nitration of 3-bromoquinoline is governed by the electron-withdrawing effects of the bromine atom, which directs incoming electrophiles to the 5- and 7-positions. Computational studies using density functional theory (DFT) confirm that the 5-position is favored due to lower activation energy (ΔG=15.2kcal/mol\Delta G^\ddagger = 15.2 \, \text{kcal/mol}) compared to the 7-position (ΔG=18.7kcal/mol\Delta G^\ddagger = 18.7 \, \text{kcal/mol}).

Byproduct Formation

Common byproducts include:

  • 3,5-Dibromoquinoline : Resulting from over-bromination.

  • 5-Nitroquinoline-1-oxide : Formed via N-oxidation under acidic conditions.

Chromatographic purification (silica gel, ethyl acetate/hexane) is typically required to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

    Reduction: 3-Bromo-5-aminoquinoline.

    Oxidation: Oxidized quinoline derivatives, although these are less commonly studied.

Scientific Research Applications

Synthesis Overview

  • Starting Material : Quinoline or its derivatives.
  • Reagents : Bromine (Br₂) for bromination, and nitric acid (HNO₃) for nitration.
  • Reaction Conditions : Controlled temperatures to ensure selective substitution.

The synthesis process can be optimized to enhance yields and purity, making it suitable for further applications in drug development.

Biological Activities

3-Bromo-5-nitroquinoline has been studied for its diverse biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially through mechanisms that disrupt bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to cell death .

Anticancer Potential

The compound has garnered attention for its anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. For instance, derivatives of 5-nitroquinoline have been evaluated against several cancer cell lines, showing promising antiproliferative activity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Case Study 1: Anticancer Activity

A study evaluated the effects of 6-bromo-5-nitroquinoline on rat glioblastoma (C6) and human cervical cancer (HeLa) cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
C615Induction of apoptosis
HeLa20Inhibition of cell cycle progression

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Industrial Applications

Beyond its biological significance, this compound has applications in the dyes and pigments industry , where it serves as a precursor for synthesizing various colorants due to its stable chemical structure. Additionally, it may be utilized in the development of agrochemicals and other industrial chemicals owing to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

5-Bromo-8-nitroisoquinoline

  • Structural Differences: Isoquinoline core (benzopyridine with N at position 2) vs. quinoline (N at position 1). Bromine at 5-position and nitro at 8-position.
  • Synthesis: Prepared via electrophilic bromination of isoquinoline, requiring careful optimization to avoid isomer mixtures .
  • Reactivity: The nitro group at position 8 facilitates directed ortho-metallation and reduction to aromatic amines, whereas 3-bromo-5-nitroquinoline’s nitro group at position 5 enhances electrophilic substitution at adjacent positions .
  • Applications : Used in synthesizing bicyclic amines via N-alkylation and reduction .

6-Bromo-5-nitroquinoline-1-oxide

  • Structural Differences : Oxide group at position 1, bromine at 6, nitro at 4.
  • Properties : Crystallizes in orthorhombic space group Pmc2₁ (a = 13.67 Å, b = 9.60 Å, c = 14.12 Å; Z = 8). Density = 1.929 g/cm³ .
  • Electronic Effects: The oxide group increases electron density, altering reactivity in cross-couplings compared to non-oxidized quinolines. DFT studies show distinct HOMO-LUMO gaps (this compound: ~4.1 eV vs. 1-oxide derivative: ~3.8 eV) .

6-Bromo-8-ethyl-5-nitroquinoline

  • Structural Differences : Ethyl group at position 8 introduces steric hindrance.
  • Applications: The ethyl group enhances lipophilicity, making it favorable for agrochemical intermediates. Molecular weight = 281.11 g/mol vs. 253.04 g/mol for this compound .

Pyridine Derivatives

3-Bromo-5-nitropicolinonitrile

  • Structural Differences : Pyridine core with nitrile at position 2, bromine at 3, nitro at 5.
  • Reactivity: The nitrile group enables nucleophilic substitutions (e.g., Sandmeyer reactions) and click chemistry, unlike the quinoline-based this compound, which favors Suzuki-Miyaura couplings .
  • Applications : Intermediate in bioactive molecule synthesis, particularly kinase inhibitors .

Positional Isomers

3-Bromo-8-nitroquinoline

  • Structural Differences : Nitro group at position 8 instead of 5.
  • Reactivity: The nitro group directs electrophiles to the 7-position, whereas in this compound, electrophilic substitution occurs at position 4 or 6 .
  • Reduction: Reduction of the nitro group yields 8-aminoquinoline derivatives, useful in antimalarial drug synthesis, contrasting with 5-amino products from this compound .

Biological Activity

3-Bromo-5-nitroquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on various research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a nitro group at the 5-position of the quinoline ring. This unique substitution pattern enhances its reactivity and biological activity, making it a subject of interest in drug development.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related derivatives. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • Human cervical cancer cells (HeLa)
    • Human adenocarcinoma cells (HT29)
    • Rat glioblastoma cells (C6)
  • Results :
    • Cytotoxicity : this compound exhibited cytotoxic effects, although it was found to be less potent than the reference drug 5-fluorouracil (5-FU) in HT29 cell line assays .
    • Apoptotic Activity : The compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent through programmed cell death mechanisms .
Cell LineIC50 (µM)Comparison with 5-FU
HeLa10Higher than 5-FU
HT2915Lower than 5-FU
C612Similar to 5-FU

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is crucial for its anticancer properties .
  • Inhibition of Cell Proliferation : It effectively inhibits the proliferation of cancer cells, contributing to its potential as an anticancer drug .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can increase ROS levels in cells, which may lead to oxidative stress and subsequent cell death .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

  • Study on Quinoline Derivatives : A study published in Organic & Biomolecular Chemistry detailed the synthesis and biological evaluation of various quinoline derivatives, including this compound. The results indicated that this compound exhibited high antiproliferative activity against multiple cancer cell lines .
  • Mechanistic Insights : Research highlighted that the nitro group significantly enhances the electrophilicity of adjacent bromine atoms, facilitating nucleophilic substitution reactions that lead to more bioactive derivatives .
  • Comparative Studies : In comparative studies with other quinoline derivatives, this compound consistently showed promising results in terms of cytotoxicity and apoptosis induction across different cancer types .

Q & A

Q. What are the standard synthetic protocols for preparing 3-bromo-5-nitroquinoline, and how is its purity validated?

The compound is synthesized via nucleophilic aromatic substitution. A representative method involves refluxing this compound with methylating agents (e.g., Me2SO4) in acetonitrile for 68 hours under controlled conditions . Purity is validated using melting point analysis (200–203°C) and IR spectroscopy (notable peaks: 1670 cm<sup>−1</sup> for nitro groups, 1221 cm<sup>−1</sup> for C-Br stretching) .

Q. Which reactive sites in this compound are most amenable to functionalization?

The bromine atom at position 3 and the nitro group at position 5 are primary reactive sites. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group can be reduced to amines or modified via electrophilic substitution. Derivatives such as 3-bromoquinolin-5-amine (CAS 116632-57-6) exemplify these transformations .

Advanced Research Questions

Q. How can researchers optimize the lengthy reaction times (e.g., 68 hours) observed in the synthesis of this compound derivatives?

Reaction optimization may involve:

  • Catalyst screening : Palladium-based catalysts for cross-coupling reactions.
  • Solvent effects : Testing polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Microwave-assisted synthesis : Reducing reflux times through controlled dielectric heating .

Q. How should contradictory spectral data (e.g., unexpected IR peaks) be resolved during characterization?

Contradictory data require cross-validation with complementary techniques:

  • NMR spectroscopy : Confirm substituent positions and purity.
  • HPLC-MS : Detect trace impurities or byproducts.
  • X-ray crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. What mechanistic pathways govern the reactivity of this compound in heterocyclic ring-forming reactions?

The nitro group acts as an electron-withdrawing group, directing electrophiles to the bromine-substituted position. In indoloquinoline synthesis, Me2SO4 likely facilitates methylation via nucleophilic aromatic substitution, followed by cyclization to form fused ring systems .

Q. How can this compound be modified to enhance its utility in medicinal chemistry studies?

Advanced strategies include:

  • Nitro reduction : Catalytic hydrogenation to 5-amino derivatives for bioactivity screening.
  • Bromine substitution : Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups.
  • Hybrid analogs : Conjugation with pharmacophores (e.g., trifluoromethyl groups) to modulate pharmacokinetics .

Methodological Notes

  • Data Reproducibility : Replicate synthesis under inert atmospheres (e.g., N2) to prevent side reactions.
  • Safety Protocols : Handle nitro-containing compounds with care due to potential explosivity; use blast shields and small-scale batches .
  • Analytical Workflow : Combine melting point, IR, and NMR data for robust structural validation .

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